
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
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Overview
Description
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3rd position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 4th positions, respectively. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
The synthesis of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves several steps, including the formation of the piperidine ring, introduction of the fluorine atom, and esterification reactions. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The tert-butyl and methyl ester groups are then introduced through esterification reactions using tert-butyl alcohol and methanol, respectively, in the presence of acid catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The compound undergoes selective hydrolysis of its ester groups under controlled conditions:
Reaction | Conditions | Products | References |
---|---|---|---|
Acidic hydrolysis (tert-butyl ester) | 6M HCl, reflux, 6–8 hours | (3S,4R)-3-fluoro-4-(methoxycarbonyl)piperidine-1-carboxylic acid | |
Basic hydrolysis (methyl ester) | 2M NaOH, 50°C, 4 hours | (3S,4R)-3-fluoro-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
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Mechanistic Insight : Acidic conditions preferentially cleave the tert-butyl ester via protonation of the carbonyl oxygen, while basic conditions target the methyl ester through nucleophilic attack by hydroxide ions.
Nucleophilic Substitution at Fluorine
The fluorine atom at C3 participates in stereospecific substitution reactions:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
Sodium methoxide | DMF, 80°C, 12 hours | (3S,4R)-3-methoxy derivative | 72% | |
Benzylamine | EtOH, reflux, 24 hours | (3S,4R)-3-(benzylamino)piperidine-1,4-dicarboxylate | 58% |
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Steric Effects : The (3S,4R) configuration directs nucleophilic attack to the axial position due to chair-conformation preferences in the piperidine ring.
Hydrogenolysis of the tert-Butyl Group
The tert-butoxycarbonyl (Boc) group is cleaved under hydrogenolytic conditions:
Catalyst | Conditions | Product | Yield | References |
---|---|---|---|---|
Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | (3S,4R)-3-fluoro-4-(methoxycarbonyl)piperidine | 89% |
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Applications : This reaction is critical for generating free amines in drug intermediate synthesis .
Ring-Opening Reactions
Under strong acidic conditions (e.g., HBr/AcOH), the piperidine ring undergoes cleavage:
Reagent | Conditions | Product | References |
---|---|---|---|
HBr (48%) | AcOH, 100°C, 24 hours | Open-chain dibromo derivative |
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Limitation : This reaction is non-selective and rarely utilized in synthetic workflows.
Functional Group Interconversion
The methyl ester can be transesterified:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
Ethanol, H₂SO₄ | Reflux, 8 hours | Ethyl ester analog | 65% |
Comparative Reactivity Table
Reaction Type | Rate | Steric Influence | Electronic Influence |
---|---|---|---|
Fluorine substitution | Moderate | High (axial preference) | Polarizes C–F bond |
Boc deprotection | Fast | Low | Electron-withdrawing ester |
Ester hydrolysis | Slow | Moderate | Adjacent fluorine |
Key Research Findings
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Stereochemical Retention : Substitutions at C3 proceed with >95% retention of configuration due to the rigid piperidine chair conformation.
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Fluorine as a Directing Group : The C3 fluorine enhances electrophilicity at C4, enabling site-selective modifications.
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
This compound’s reactivity profile makes it a versatile intermediate in pharmaceuticals, particularly for kinase inhibitors and protease modulators . Its synthetic utility is amplified by the orthogonal reactivity of its ester groups and the strategic placement of the fluorine atom.
Scientific Research Applications
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The ester groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparison with Similar Compounds
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
1-O-tert-butyl 4-O-methyl (3S,4R)-3-chloropiperidine-1,4-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-O-tert-butyl 4-O-methyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate: Contains a hydroxyl group instead of fluorine, affecting its chemical properties and interactions with molecular targets.
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methylpiperidine-1,4-dicarboxylate: Features a methyl group at the 3rd position, resulting in distinct steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H20FNO4 |
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Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
YUFJCQYJBJXLJH-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origin of Product |
United States |
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